molecular formula C9H8N2OS B8623029 3-(Thiazol-2-ylamino)phenol

3-(Thiazol-2-ylamino)phenol

Cat. No. B8623029
M. Wt: 192.24 g/mol
InChI Key: DYQGNOKSXBSQDU-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of 2-R-5-(thiazol-2-ylamino)phenol, 2-bromothiazole (3.3 mL, 36.6 mmol), 3-aminophenol (3.1 mL, 18.3 mmol) and 37% HCl solution (3.1 mL, 36.6 mmol) in 10% aqueous EtOH solution (30 mL) was stirred at 90° C. for 24 h. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 6/4) in 80% yield (2.98 g).
[Compound]
Name
2-R-5-(thiazol-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH2:7][C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1.Cl>CCO>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:7][C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
2-R-5-(thiazol-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
3.1 mL
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C(=NC=C1)NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.